molecular formula C15H14F3NO B12073874 1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine

1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B12073874
M. Wt: 281.27 g/mol
InChI Key: AWBHMTFYWUBZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound with the molecular formula C15H14F3NO. This compound is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, which is further linked to an ethanamine moiety. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine typically involves the trifluoromethoxylation of biphenyl derivatives followed by amination. One common method involves the use of silver-catalyzed trifluoromethoxylation of alkyl trifluoroborates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The ethanamine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine is unique due to the presence of both the trifluoromethoxy group and the biphenyl structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H14F3NO

Molecular Weight

281.27 g/mol

IUPAC Name

1-[4-[3-(trifluoromethoxy)phenyl]phenyl]ethanamine

InChI

InChI=1S/C15H14F3NO/c1-10(19)11-5-7-12(8-6-11)13-3-2-4-14(9-13)20-15(16,17)18/h2-10H,19H2,1H3

InChI Key

AWBHMTFYWUBZRC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N

Origin of Product

United States

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